molecular formula C8H6BrNO2S B6263260 methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1283737-10-9

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B6263260
CAS No.: 1283737-10-9
M. Wt: 260.1
InChI Key:
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Description

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C8H6BrNO2S. It is a member of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and applications in various fields of research . This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-b]pyrrole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific bromine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1283737-10-9

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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